Molecular Weight Differentiation from N-Ethyl Analog
The target compound's molecular weight (385.37 g/mol) is precisely 120.06 g/mol greater than its N-ethyl analog (265.31 g/mol), a difference attributable to the 2-methoxyethyl substitution and oxalate counterion . This quantified mass shift directly influences molar-based dosing calculations and detection sensitivity in LC-MS assays.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 385.37 |
| Comparator Or Baseline | N-ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide (free base): 265.31 |
| Quantified Difference | +120.06 g/mol (45.3% increase) |
| Conditions | Calculated from molecular formulas C16H23N3O8 (target, oxalate salt) vs. C13H19N3O3 (comparator, free base); source: Chemsrc. |
Why This Matters
A 45% increase in molecular weight directly affects stock solution preparation, LC-MS detection limits, and pharmacokinetic parameter calculations, making molar-equivalent substitution invalid without recalibration.
